N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide
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Overview
Description
N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl-substituted phenyl group and a methoxy-substituted phenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-ethylphenylamine with 4-chlorobutanoyl chloride to form N-(2-ethylphenyl)-4-chlorobutanamide.
Substitution Reaction: The intermediate N-(2-ethylphenyl)-4-chlorobutanamide is then reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating its biological activity, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-4-(2-hydroxyphenoxy)butanamide
- N-(2-ethylphenyl)-4-(2-chlorophenoxy)butanamide
- N-(2-ethylphenyl)-4-(2-nitrophenoxy)butanamide
Uniqueness
N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-3-15-9-4-5-10-16(15)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFQZIJZPTVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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